5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one
Description
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxin-4-one, featuring bromine and fluorine substituents.
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-7-4(10)1-2-5-6(7)8(11)13-3-12-5/h1-2H,3H2 |
InChI Key |
DUXPGUPLWHSYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=C(C=C2)F)Br)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis . This approach also provides efficient access to the benzo[d][1,3]dioxin-4-one scaffold.
Industrial Production Methods
Industrial production of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Amidation: The compound can react with primary amines to form corresponding salicylamides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzo[d][1,3]dioxin-4-one derivatives, salicylamides, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown promise as inhibitors for specific biological targets.
1.1. Inhibitors of Kinases
Recent studies have highlighted the compound's role in the design of inhibitors for c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including cancer and neurodegenerative disorders. Structure-activity relationship studies indicate that modifications to the benzo[d][1,3]dioxin core can enhance inhibitory potency and selectivity against JNK pathways .
Case Study:
A study demonstrated the synthesis of a series of JNK inhibitors derived from 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one, showcasing improved efficacy compared to existing compounds . This highlights the compound's utility in drug development aimed at targeting specific kinases.
Agricultural Chemistry
The compound's derivatives are explored for use as agrochemicals, particularly insecticides and herbicides.
2.1. Insecticidal Properties
Research indicates that 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one can serve as a precursor for synthesizing insecticides that are effective against common pests. The compound's structure allows for modifications that enhance its bioactivity while potentially reducing environmental impact.
Case Study:
A practical synthesis method was developed that allows for the efficient production of insecticidal derivatives from 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one using commercially available starting materials under mild conditions . The resulting compounds exhibited significant insecticidal activity in controlled experiments.
Material Science
In addition to its biological applications, 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is being investigated for its potential use in material science.
3.1. Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic materials. Research into its photophysical characteristics suggests that it could contribute to the development of more efficient solar cells.
Case Study:
Studies have shown that incorporating 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one into polymer matrices enhances charge transport properties, which is critical for improving the efficiency of organic solar cells . These findings support further exploration into its applications within renewable energy technologies.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxane: Another isomeric form with applications in medicinal and agrochemical research.
Benzo[d][1,3]oxathiine: A sulfur-containing analog with similar biological activities.
Uniqueness
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
